molecular formula C18H21Cl2NO2 B4141693 [4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride

[4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride

Cat. No. B4141693
M. Wt: 354.3 g/mol
InChI Key: WRNNIAJUVBNNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride, commonly known as AMCA, is a chemical compound that has gained significant attention in scientific research. AMCA belongs to the class of arylalkylamines and is a potent selective inhibitor of the dopamine transporter. This compound has shown promising results in various studies and has the potential to be used in the treatment of several neurological disorders.

Mechanism of Action

AMCA selectively inhibits the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, AMCA increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other dopamine reuptake inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
AMCA has been shown to increase extracellular dopamine levels in the striatum, a brain region that plays a critical role in motor control and reward processing. This increase in dopamine levels is associated with enhanced locomotor activity and reinforcement learning. Additionally, AMCA has been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMCA in lab experiments is its selectivity for the dopamine transporter. This selectivity allows for the study of the specific role of dopamine in various physiological and behavioral processes. However, one limitation of using AMCA is its potential toxicity at high concentrations. Careful dosage and administration are required to ensure the safety of lab animals.

Future Directions

There are several future directions for the study of AMCA. One potential direction is the development of new drugs based on the structure of AMCA for the treatment of neurological disorders. Another direction is the investigation of the effects of AMCA on other neurotransmitter systems and brain regions. Finally, the study of the long-term effects of AMCA on behavior and cognition is an important area of future research.

Scientific Research Applications

AMCA has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. This mechanism of action makes AMCA a promising candidate for the development of new drugs for the treatment of these disorders.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2.ClH/c1-3-10-22-17-9-8-14(11-18(17)21-2)12-20-13-15-6-4-5-7-16(15)19;/h3-9,11,20H,1,10,12-13H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNNIAJUVBNNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride
Reactant of Route 3
[4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride
Reactant of Route 4
[4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.